The synthesis of FR-167356 involves several key steps that include the modification of existing compounds to enhance their inhibitory properties against vacuolar ATPase. While specific synthetic routes are not detailed in the available literature, the general approach typically involves:
The molecular structure of FR-167356 is characterized by unique features that differentiate it from other known V-ATPase inhibitors. While specific structural data such as molecular formula or 3D conformation are not provided in the search results, it is noted that FR-167356 possesses a novel chemical framework that contributes to its selective inhibitory action on osteoclast V-ATPase. The compound's design aims to exploit differences in the structural characteristics of osteoclast versus lysosomal V-ATPases, which may involve variations in amino acid composition or conformational states that influence binding affinity .
FR-167356 primarily participates in biochemical reactions where it acts as an inhibitor of vacuolar ATPase activity. Key aspects include:
The mechanism of action for FR-167356 involves its role as a selective inhibitor of vacuolar ATPase in osteoclasts:
While specific physical and chemical properties such as melting point, solubility, or spectral data are not detailed in the search results, general characteristics of similar compounds can be inferred:
FR-167356 holds promise for several scientific and medical applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3